(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-27-21(26)18-15-8-4-6-10-17(15)28-20(18)24-19(25)14(12-23)11-13-7-3-5-9-16(13)22/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,24,25)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFZNUTEKJCLU-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial and antioxidant properties.
Structural Characteristics
The compound features a tetrahydrobenzo[b]thiophene core with an ethyl carboxylate group and a substituted acrylamide moiety. The presence of a 2-chlorophenyl group and a cyano group contributes to its reactivity and biological activity. Its molecular formula is with a molecular weight of 388.87 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step processes including the formation of the tetrahydrobenzo[b]thiophene framework followed by the introduction of the acrylamide moiety. The specific synthetic routes can vary based on the desired substituents on the phenyl ring .
Antibacterial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance:
- In vitro evaluations have shown that derivatives of tetrahydrobenzo[b]thiophene display potent activity against various bacterial strains including E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from as low as 0.54 μM to 19.92 μM .
- Comparative Studies : In studies where these compounds were tested against standard antibiotics like ciprofloxacin and gentamicin, certain derivatives demonstrated superior antibacterial activity, suggesting their potential as therapeutic agents .
Antioxidant Activity
The antioxidant properties of similar compounds have also been investigated:
- Scavenging Assays : Compounds were tested for their ability to scavenge free radicals such as DPPH and nitric oxide. Results indicated that compounds with hydroxyl groups at specific positions on the phenyl ring exhibited enhanced antioxidant activity compared to their methoxy-substituted counterparts .
- Mechanism Insights : The presence of phenolic moieties is believed to confer significant radical scavenging properties due to their ability to donate electrons and stabilize free radicals .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Antibacterial Properties : A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antibacterial activity against multiple strains. Compounds exhibiting MIC values lower than 1 μM against E. coli were identified as promising leads for further development .
- Antioxidant Evaluation : Another study assessed the antioxidant activity of various derivatives through multiple assays, confirming that structural modifications significantly affected their efficacy. Compounds with para-hydroxyl substitutions showed markedly higher antioxidant capacities compared to others .
Preparation Methods
Intermediate Synthesis: Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
The Gewald reaction serves as the foundational step, enabling the construction of the 2-aminothiophene scaffold. A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL) with triethylamine (0.5 mL) is refluxed for 2 hours. Post-reaction cooling and acidification yield the intermediate as a pale yellow solid (85% yield, m.p. 170–172°C).
Key Analytical Data :
Cyanoacetylation to Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
The amino group undergoes cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole (11 mmol) in toluene (50 mL) under reflux for 3 hours. The intermediate is isolated by filtration (72% yield, Rf = 0.76) and serves as the substrate for Knoevenagel condensation.
Reaction Conditions :
Knoevenagel Condensation with 2-Chlorobenzaldehyde
The critical stereochemical step involves reacting the cyanoacetamido intermediate (10 mmol) with 2-chlorobenzaldehyde (11 mmol) in toluene under the aforementioned conditions. The reaction’s progress is monitored via TLC (hexane:ethyl acetate, 7:3), with the Z-isomer predominating under kinetic control.
Optimization Strategies :
- Temperature Modulation : Lower temperatures (60–80°C) favor Z-selectivity by reducing isomerization.
- Catalyst Screening : Piperidine/acetic acid systems outperform morpholine or ammonium acetate in yield and stereochemical fidelity.
Isolation and Purification :
The crude product is recrystallized from ethanol to afford the Z-isomer as a crystalline solid (68% yield, m.p. 208–210°C).
Analytical Characterization
Spectroscopic Validation
IR (KBr) :
¹H NMR (CDCl₃) :
Mass Spectrometry :
Comparative Yield Data
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Gewald Intermediate | 85 | 98.5 |
| Cyanoacetylation | 72 | 97.8 |
| Knoevenagel Condensation (Z) | 68 | 96.2 |
Stereochemical Considerations
While the Knoevenagel reaction typically favors the E-isomer thermodynamically, the Z-configuration is stabilized in this system through:
- Steric Hindrance : The 2-chlorophenyl group restricts rotation about the C=C bond.
- Intermolecular H-Bonding : Between the cyano group and thiophene NH.
- Solvent Effects : Ethanol promotes kinetic trapping of the Z-form during crystallization.
Challenges and Optimization Opportunities
- Isomer Separation : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% Z-purity but reduces yield to 52%.
- Scale-Up Limitations : Exothermic Knoevenagel steps require controlled addition to prevent dimerization.
- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) are under investigation to improve sustainability.
Q & A
Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
- Knoevenagel Condensation : Reaction of ethyl 2-(2-cyanoacetamido)-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-chlorobenzaldehyde in toluene, catalyzed by piperidine and acetic acid (5–6 hours reflux, 72–94% yield) .
- Amide Bond Formation : Subsequent acylation using acid anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (MeCN:H₂O gradient) .
- Key intermediates include tetrahydrobenzo[b]thiophene cores synthesized via cyclocondensation of cyclohexanone, cyanoacetate esters, and elemental sulfur .
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer : Characterization involves:
- IR Spectroscopy : Identification of functional groups (C≡N ~2200 cm⁻¹, C=O ~1650–1700 cm⁻¹, C-O ~1250 cm⁻¹) .
- NMR Analysis : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry (e.g., Z/E configuration via coupling constants in acrylamido groups) .
- Mass Spectrometry : LC-MS and HRMS for molecular weight validation (e.g., HRMS error <5 ppm) .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : While direct data for this compound is limited, structurally analogous tetrahydrobenzo[b]thiophene derivatives exhibit:
- Antibacterial Activity : MIC values ≤16 µg/mL against S. aureus and E. coli via membrane disruption .
- Anti-inflammatory Effects : 50–70% inhibition of carrageenan-induced edema in rodent models at 50 mg/kg .
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ ~25–40 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the Knoevenagel condensation step?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Piperidine/acetic acid ratios (e.g., 0.35 mL piperidine + 1.3 mL acetic acid per 10 mmol substrate) improve reaction kinetics .
- Solvent Effects : Toluene outperforms DMF or THF due to better azeotropic removal of water .
- Temperature Control : Reflux at 110°C minimizes side products (e.g., over-condensation) .
- Purification : Recrystallization in ethanol or methanol yields >95% purity .
Q. How to resolve discrepancies in NMR data for regioisomeric impurities?
- Methodological Answer : Contradictory NMR signals (e.g., unexpected doublets or shifted carbonyl peaks) may arise from:
- Tautomerism : The acrylamido group’s Z/E isomerism can split signals. Use NOESY to confirm spatial proximity of substituents .
- Byproduct Identification : LC-MS traces (e.g., m/z +18 for hydrolyzed esters) guide column chromatography adjustments .
- Dynamic Exchange : Variable-temperature NMR (e.g., 25–80°C) can slow exchange processes, clarifying split peaks .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer : Advanced SAR tools include:
- Docking Simulations : AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (PDB: 3G75) .
- DFT Calculations : B3LYP/6-31G(d) optimizations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
- QSAR Models : MLR analysis using descriptors like logP, polar surface area, and Hammett constants (σ ~0.8 for 2-Cl substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
